molecular formula C19H31BrMgO B14886977 (3,5-Di-t-butyl-4-(n-pentyloxy)phenyl)magnesium bromide

(3,5-Di-t-butyl-4-(n-pentyloxy)phenyl)magnesium bromide

Cat. No.: B14886977
M. Wt: 379.7 g/mol
InChI Key: GGWQXXXOCUWNST-UHFFFAOYSA-M
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Description

(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the bulky tert-butyl groups and the pentyloxy substituent on the phenyl ring makes this compound unique in its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-(n-pentyloxy)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: THF

    Catalyst: Iodine or a small amount of dibromoethane to activate the magnesium

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems

    Continuous stirring: To ensure uniform reaction conditions

    Purification: Typically involves distillation or crystallization to obtain the pure Grignard reagent

Chemical Reactions Analysis

Types of Reactions

(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols

    Substitution: Can replace halides in organic compounds

    Coupling reactions: Forms carbon-carbon bonds with electrophiles

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Electrophiles: Alkyl halides, aryl halides

    Conditions: Typically performed in anhydrous conditions to prevent hydrolysis of the Grignard reagent

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds

    Coupled products: Formed from reactions with electrophiles

Scientific Research Applications

(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide has several applications in scientific research:

    Organic synthesis: Used to form complex molecules through carbon-carbon bond formation

    Pharmaceuticals: Synthesis of intermediates for drug development

    Material science: Preparation of polymers and advanced materials

    Catalysis: Used in the development of new catalytic systems

Mechanism of Action

The mechanism of action of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved are:

    Formation of tetrahedral intermediates: During nucleophilic addition to carbonyl compounds

    Transition states: In coupling reactions with electrophiles

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • tert-Butylmagnesium chloride
  • n-Butylmagnesium bromide

Comparison

  • Reactivity: (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide is more selective due to the steric hindrance from the tert-butyl groups.
  • Stability: The presence of bulky groups provides greater stability compared to simpler Grignard reagents.
  • Applications: Its unique structure allows for specific applications in the synthesis of complex molecules and materials.

This detailed article provides a comprehensive overview of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H31BrMgO

Molecular Weight

379.7 g/mol

IUPAC Name

magnesium;1,3-ditert-butyl-2-pentoxybenzene-5-ide;bromide

InChI

InChI=1S/C19H31O.BrH.Mg/c1-8-9-10-14-20-17-15(18(2,3)4)12-11-13-16(17)19(5,6)7;;/h12-13H,8-10,14H2,1-7H3;1H;/q-1;;+2/p-1

InChI Key

GGWQXXXOCUWNST-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

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